3-Ketoheptanedioic acid
Description
3-Ketoheptanedioic acid (IUPAC name: 3-oxoheptanedioic acid) is a dicarboxylic acid with a seven-carbon backbone, featuring two terminal carboxylic acid groups (-COOH) and a ketone group (-C=O) at the third carbon position. Its structure (HOOC-CH₂-C(=O)-CH₂-CH₂-CH₂-COOH) underscores its dual functionality, enabling participation in diverse chemical reactions, such as decarboxylation and keto-enol tautomerism.
Properties
CAS No. |
1608-78-2 |
|---|---|
Molecular Formula |
C7H10O5 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
3-oxoheptanedioic acid |
InChI |
InChI=1S/C7H10O5/c8-5(4-7(11)12)2-1-3-6(9)10/h1-4H2,(H,9,10)(H,11,12) |
InChI Key |
IYNRULSFFKEOLT-UHFFFAOYSA-N |
SMILES |
C(CC(=O)CC(=O)O)CC(=O)O |
Canonical SMILES |
C(CC(=O)CC(=O)O)CC(=O)O |
Other CAS No. |
1608-78-2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ketoheptanedioic acid can be achieved through several methods. One common approach involves the oxidation of heptanedioic acid derivatives. For instance, the oxidation of 3-hydroxyheptanedioic acid using oxidizing agents such as potassium permanganate or chromium trioxide can yield 3-Ketoheptanedioic acid. The reaction typically requires acidic or basic conditions to facilitate the oxidation process.
Industrial Production Methods
Industrial production of 3-Ketoheptanedioic acid may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can significantly impact the yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ketoheptanedioic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 3-hydroxyheptanedioic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products Formed
Oxidation: More oxidized derivatives of 3-Ketoheptanedioic acid.
Reduction: 3-Hydroxyheptanedioic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ketoheptanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ketoheptanedioic acid involves its interaction with various molecular targets and pathways. The keto group at the third carbon position can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. Additionally, its structure allows it to interact with enzymes and other biological molecules, potentially influencing metabolic pathways and biochemical processes.
Comparison with Similar Compounds
Functional Groups and Structural Features
The table below highlights key structural differences between 3-ketoheptanedioic acid and analogous compounds:
Key Observations :
- Chain Length : 3-Ketoheptanedioic acid’s seven-carbon backbone distinguishes it from shorter analogs like acetoacetic acid (4C) and 3-hexenedioic acid (6C).
- Functional Diversity : The ketone group enhances electrophilicity, making it more reactive in nucleophilic additions compared to hydroxyl or alkyl-substituted analogs.
- Branched vs. Linear : Branched derivatives (e.g., 3-methyladipic acid) exhibit lower melting points due to reduced crystallinity compared to linear chains .
Physical and Chemical Properties
- Solubility: Dicarboxylic acids like 3-ketoheptanedioic acid are highly polar, favoring solubility in polar solvents (e.g., water, ethanol). However, the ketone group may reduce solubility relative to hydroxylated analogs like 3-hydroxyhexanoic acid .
- Reactivity: The ketone group facilitates keto-enol tautomerism, enabling participation in condensation reactions (e.g., Claisen esterification). This contrasts with 3-hexenedioic acid, where the double bond promotes addition reactions .
- Thermal Stability : Linear dicarboxylic acids generally exhibit higher melting points than branched analogs. For example, 3,3-dimethylheptanedioic acid (branched) likely has a lower melting point than 3-ketoheptanedioic acid (linear) .
Q & A
Q. Q. How can researchers optimize in vivo dosing regimens for 3-Ketoheptanedioic acid toxicity studies?
- Methodological Answer :
- Conduct pharmacokinetic studies to determine bioavailability and half-life in rodent models .
- Use allometric scaling to extrapolate doses from in vitro IC₅₀ values .
- Monitor biomarkers (e.g., urinary dicarboxylic acids) to assess metabolic burden .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
